N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . It also contains a pyrimidine ring, which is a basic structure in many biological compounds, such as nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide . The pyrimidine ring can be formed through several methods, including the Biginelli reaction .Molecular Structure Analysis
The molecular structure would likely show the sulfonamide group attached to a tetrahydronaphthalene ring, with a pyrimidine ring attached to the nitrogen of the sulfonamide group. The pyrimidine ring would have a trifluoromethyl group and a methyl group attached to it .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Krishnamurthy et al. (2011) involved synthesizing sulfonamide derivatives with potential antimicrobial properties. The compounds demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, highlighting the antimicrobial potential of sulfonamide compounds in scientific research (Krishnamurthy et al., 2011).
Herbicidal Activity
Research conducted by Yoshimura et al. (2011) focused on sulfonanilides with a pyrimidinyl-containing group, assessing their herbicidal activities against paddy weeds. The study revealed that certain substitutions on the sulfonamide structure could significantly enhance herbicidal effectiveness, indicating the potential of sulfonamide derivatives in agricultural applications (Yoshimura et al., 2011).
Environmental Impact
A study on the environmental impact of sulfonamide compounds, specifically focusing on perfluorinated sulfonamides, investigated their occurrence and behavior in indoor and outdoor environments. The research provided insights into the persistence and distribution of these compounds, which could inform environmental risk assessments of related sulfonamide chemicals (Shoeib et al., 2005).
Mechanism of Action
Target of Action
It is known that similar compounds with a pyrimidinyl structure have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling and regulation of gene expression.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The trifluoromethyl group in the compound may enhance its binding affinity and selectivity towards its targets.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a broad range of effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c1-12-10-16(18(19,20)21)24-17(23-12)8-9-22-27(25,26)15-7-6-13-4-2-3-5-14(13)11-15/h6-7,10-11,22H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGBTJOYUAXHOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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